Epimethandienone
Overview
Description
This compound has a molecular formula of C₂₀H₂₈O₂ and a molecular weight of 300.44 g/mol . Epimethandienone is known for its performance-enhancing properties and has been used in various scientific studies to understand its effects and metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of epimethandienone involves the chemical modification of methandrostenolone. One common method includes the epimerization of methandrostenolone at the C-17 position. This process typically involves the use of strong acids or bases to facilitate the rearrangement of the molecular structure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced chromatographic techniques is common to separate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
Epimethandienone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Epimethandienone has been extensively studied for its applications in various fields:
Chemistry: Used as a reference compound in chromatographic studies and for the synthesis of other steroids.
Biology: Studied for its effects on cellular metabolism and protein synthesis.
Medicine: Investigated for its potential therapeutic uses in muscle wasting diseases and osteoporosis.
Industry: Used in the development of performance-enhancing supplements and pharmaceuticals.
Mechanism of Action
Epimethandienone exerts its effects by binding to androgen receptors in muscle and bone tissues. This binding activates the androgen receptor, leading to increased protein synthesis and muscle growth. The compound also influences the expression of genes involved in muscle development and repair . The primary molecular targets include the androgen receptor and various signaling pathways related to muscle hypertrophy and regeneration .
Comparison with Similar Compounds
Similar Compounds
Methandrostenolone (Dianabol): A closely related compound with similar anabolic properties.
Stanozolol (Winstrol): Another anabolic steroid with distinct structural differences but similar performance-enhancing effects.
Oxandrolone (Anavar): Known for its mild anabolic effects and lower androgenic activity.
Uniqueness
Epimethandienone is unique due to its specific stereochemistry, which influences its binding affinity to androgen receptors and its metabolic profile. This uniqueness makes it a valuable compound for studying the structure-activity relationship of anabolic steroids .
Properties
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h6,9,12,15-17,22H,4-5,7-8,10-11H2,1-3H3/t15-,16+,17+,18+,19+,20-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWALNWXLMVGSFR-MPRNQXESSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(C)O)CCC4=CC(=O)C=CC34C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@]2(C)O)CCC4=CC(=O)C=C[C@]34C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00187168 | |
Record name | Epimethandienone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00187168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33526-40-8 | |
Record name | Epimethandienone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033526408 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Epimethandienone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00187168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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